molecular formula C13H27ClN2 B12625296 3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride

3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride

Cat. No.: B12625296
M. Wt: 246.82 g/mol
InChI Key: KPDMZAYMPNTMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Diazaspiro[5.5]undecane Scaffolds

The diazaspiro[5.5]undecane framework, characterized by two fused six-membered rings sharing a central spiro carbon atom, provides a three-dimensional structure that enhances binding selectivity to biological targets. The incorporation of nitrogen atoms at positions 3 and 9 introduces hydrogen-bonding capabilities and basicity, which are critical for interactions with enzymatic active sites or allosteric receptor domains. Comparative studies of spirocyclic amines demonstrate that the 3,9-diazaspiro[5.5]undecane system exhibits superior metabolic stability over non-spirocyclic analogs due to reduced conformational flexibility, which minimizes off-target interactions.

The 3-butyl substituent in 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride introduces a hydrophobic moiety that enhances membrane permeability while maintaining water solubility through the hydrochloride salt form. This balance is particularly advantageous for central nervous system (CNS) drug candidates, where blood-brain barrier penetration is essential. Structural analyses using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy reveal that the spirocyclic core forces the nitrogen atoms into a fixed spatial arrangement, optimizing their orientation for interactions with conserved residues in γ-aminobutyric acid type A receptors (GABAARs) and other neuromodulatory proteins.

Table 1: Key Structural Features of 3-Butyl-3,9-Diazaspiro[5.5]undecane Hydrochloride

Feature Description Biological Implication
Spirocyclic core Two six-membered rings sharing a central spiro carbon Conformational rigidity for target selectivity
3,9-Diaza configuration Nitrogen atoms at positions 3 and 9 Hydrogen bonding with acidic residues
3-Butyl substituent Hydrophobic alkyl chain at position 3 Enhanced lipophilicity and membrane permeability
Hydrochloride salt Ionic form improving aqueous solubility Bioavailability optimization

Historical Development of Spirocyclic Amine Derivatives

The synthesis of spirocyclic amines dates to early 20th-century efforts to mimic natural alkaloids, but advancements in catalytic asymmetric synthesis during the 1990s enabled precise control over stereochemistry. The 3,9-diazaspiro[5.5]undecane framework first gained attention in the 2000s as a rigid analog of piperidine-based neurotransmitters, with early work focusing on its application as a GABAAR modulator. Key milestones include the development of Buchwald-Hartwig amination protocols for introducing nitrogen atoms and the use of Grubbs catalysts for ring-closing metathesis to form the spiro junction.

The introduction of alkyl substituents, such as the butyl group in 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride, emerged from structure-activity relationship studies in the 2010s. Researchers found that branching at position 3 improved binding affinity for extrasynaptic GABAAR subtypes while reducing activity at synaptic variants, a critical breakthrough for designing subtype-selective neurotherapeutics. Recent innovations include the use of flow chemistry to optimize cyclization steps and computational modeling to predict substituent effects on receptor docking.

Synthetic routes to 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride typically involve:

  • Cyclization : Formation of the spiro core via intramolecular nucleophilic substitution or photochemical [2+2] cycloaddition.
  • Alkylation : Introduction of the butyl group using alkyl halides under basic conditions.
  • Salt formation : Precipitation of the hydrochloride salt to enhance crystallinity and stability.

Properties

Molecular Formula

C13H27ClN2

Molecular Weight

246.82 g/mol

IUPAC Name

3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C13H26N2.ClH/c1-2-3-10-15-11-6-13(7-12-15)4-8-14-9-5-13;/h14H,2-12H2,1H3;1H

InChI Key

KPDMZAYMPNTMME-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC2(CCNCC2)CC1.Cl

Origin of Product

United States

Preparation Methods

Method 1: Synthesis via Benzyl Derivatives

This method involves the use of benzyl derivatives as starting materials, which undergo a series of transformations to yield the desired compound.

Procedure:

  • Step 1: Start with 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane. This compound is synthesized from N-benzyl pyridine ketone and ethyl cyanoacetate using a cholamine solution.

  • Step 2: The benzyl derivative is treated with lithium aluminum hydride in anhydrous tetrahydrofuran under nitrogen atmosphere for 16 hours at reflux temperature. This reduction step is crucial for forming the spiro structure.

  • Step 3: The reaction mixture is cooled and quenched with sodium hydroxide, followed by filtration and evaporation to obtain the crude product, which is then purified via column chromatography.

Yield: Approximately 73% of a faint yellow solid is obtained after purification.

Method 2: Direct Synthesis from Carboxylic Acids

Another effective approach involves starting from carboxylic acid derivatives, which are converted into the hydrochloride salt form.

Procedure:

  • Step 1: tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is synthesized by reacting tert-butyl esters with diazaspiro compounds under controlled conditions.

  • Step 2: The resultant compound is then treated with hydrochloric acid in methanol to form the hydrochloride salt, enhancing solubility for further biological assays.

Yield: The overall yield from this method can vary but has been reported up to 82% under optimized conditions.

Method 3: Functionalization and Cyclization

This method focuses on functionalizing existing diazaspiro compounds to introduce butyl groups effectively.

Procedure:

  • Step 1: Start with a diazaspiro compound that has reactive functional groups suitable for alkylation.

  • Step 2: Use butyl iodide or butyl bromide in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

  • Step 3: The resulting product is then converted into its hydrochloride form using dilute hydrochloric acid.

Yield: Typical yields can reach around 70%, depending on the specific conditions used during functionalization.

The synthesis of 3-butyl-3,9-diazaspiro[5.5]undecane; hydrochloride has been explored in various studies focusing on its biological activity and potential therapeutic applications. Research indicates that modifications at specific positions on the diazaspiro framework significantly affect binding affinities to biological targets such as receptors involved in neurological pathways.

Table: Comparison of Synthesis Methods

Method Starting Material Key Reagents Yield (%) Notes
Synthesis via Benzyl Derivatives Benzyl derivatives Lithium aluminum hydride ~73 Requires careful handling of reagents
Direct Synthesis from Carboxylic Acids tert-butyl esters Hydrochloric acid Up to 82 Enhances solubility for biological assays
Functionalization and Cyclization Existing diazaspiro compounds Butyl iodide/bromide ~70 Effective for introducing butyl groups

Chemical Reactions Analysis

Types of Reactions

3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a Pd/C catalyst.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield fully saturated compounds.

Scientific Research Applications

3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride involves its interaction with specific molecular targets. As a GABAAR antagonist, it binds to the GABAAR and inhibits its activity, which can affect various physiological processes . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Pharmacological Profiles

1-Oxa-4,9-Diazaspiro[5.5]undecane Derivatives
  • Key Example : Compound 15 (1-oxa-4,9-diazaspiro[5.5]undecane with ortho-substituted halogens/trifluoromethyl groups).
  • Structural Advantage : The 1-oxa substitution (oxygen replacing nitrogen) reduces basicity, improving solubility and metabolic stability compared to diazaspiro analogs .
3-Methyl-3,9-Diazaspiro[5.5]undecane Dihydrochloride
  • Physical Properties : Melting point 128–130°C, molecular weight 168.28 g/mol, and predicted logP ~1.5 (indicating moderate lipophilicity) .
  • Synthesis : Prepared via reductive alkylation or Boc-protection strategies, similar to methods for 3-butyl derivatives .
  • Limitation: Limited pharmacological data compared to 1-oxa analogs, suggesting reduced target engagement diversity .
9-Benzyl-3-Cyclobutyl-3,9-Diazaspiro[5.5]undecane
  • Safety Profile : Classified with hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), indicating higher toxicity than unsubstituted spirocycles .

Physicochemical Properties

Property 3-Butyl-3,9-diazaspiro[...] HCl 1-Oxa-4,9-diazaspiro[...] 3-Methyl-3,9-diazaspiro[...] HCl
Molecular Weight (g/mol) ~317 (estimated) ~350 (estimated) 168.28
Melting Point Not reported Not reported 128–130°C
logP (Predicted) ~2.1 ~1.8 ~1.5
Solubility Moderate (HCl salt) High (due to 1-oxa) Low to moderate

Note: The hydrochloride salt form of 3-butyl-3,9-diazaspiro[...] likely enhances aqueous solubility, a critical factor for oral bioavailability .

Biological Activity

3-butyl-3,9-diazaspiro[5.5]undecane; hydrochloride is a compound characterized by its unique spirocyclic structure, featuring two nitrogen atoms and a butyl side chain. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications targeting various diseases, including cancer.

  • Molecular Formula : C14H24N2·HCl
  • Molecular Weight : Approximately 290.83 g/mol
  • Structure : The compound's spirocyclic nature contributes to its biological activity and interaction with multiple biological targets.

Research indicates that 3-butyl-3,9-diazaspiro[5.5]undecane; hydrochloride interacts with several key biological pathways:

  • Inhibition of Geranylgeranyltransferase I (GGTase I) : This inhibition leads to the inactivation of downstream proteins such as YAP1 and TAZ, which are crucial in regulating cell proliferation and survival, particularly in cancer cells .
  • GABA Receptor Antagonism : Compounds related to this structure have been identified as antagonists of γ-aminobutyric acid type A receptors (GABAAR), impacting neurotransmission and potentially offering therapeutic avenues for neurological disorders .

Biological Activity

The biological activity of 3-butyl-3,9-diazaspiro[5.5]undecane; hydrochloride has been documented in various studies, highlighting its potential therapeutic applications:

Table 1: Summary of Biological Activities

Activity TypeDescription
Anticancer Inhibits cell proliferation through GGTase I inhibition, relevant for hyperproliferative disorders .
Neuropharmacological Effects Acts as a GABAAR antagonist, influencing neurotransmitter activity and potential treatment for anxiety .
Antimicrobial Potential Similar compounds exhibit antibacterial properties, suggesting potential applications in infectious diseases .

Case Studies

  • Cancer Proliferation Study :
    • A study demonstrated that the inhibition of GGTase I by 3-butyl-3,9-diazaspiro[5.5]undecane; hydrochloride resulted in reduced proliferation of cancer cells in vitro. This suggests a mechanism where the compound could be used as a therapeutic agent against certain cancers .
  • Neurological Impact :
    • Research on related diazaspiro compounds indicates their role as GABAAR antagonists, which may help modulate anxiety and other neurological conditions. The low membrane permeability noted in some studies suggests that these compounds may have selective effects on peripheral versus central nervous system targets .

Comparative Analysis with Similar Compounds

Compounds structurally related to 3-butyl-3,9-diazaspiro[5.5]undecane; hydrochloride show varying degrees of biological activity based on their side chains and structural modifications.

Table 2: Comparison with Related Compounds

Compound NameSimilarityUnique Features
tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate0.98Contains a carboxylate group enhancing solubility
tert-butyl 4-(2-(methylamino)ethyl)piperidine1.00Features a piperidine ring
tert-butyl 2,7-diazaspiro[3.5]nonane0.96Smaller ring system
tert-butyl 4-(3-hydroxypropyl)piperidine0.98Hydroxypropyl group adds polar character

Q & A

Q. What are the recommended storage conditions for 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride to ensure stability?

The compound should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature. Exposure to light, moisture, or oxygen may degrade the spirocyclic structure or hydrochloride salt. Stability studies on similar diazaspiro compounds indicate that improper storage can lead to hydrolysis or oxidation of the tertiary amine groups .

Q. How can researchers validate the purity of 3-butyl-3,9-diazaspiro[5.5]undecane hydrochloride?

High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is recommended for purity assessment. Impurity profiling should include checks for common byproducts, such as dealkylated analogs or Boc-protected intermediates (if synthesized via tert-butyloxycarbonyl strategies). Reference standards for related impurities, like (5RS)-5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane hydrochloride, can guide method development .

Q. What synthetic strategies are reported for diazaspiro compounds of this class?

A common approach involves cyclization reactions using ketones or aldehydes to form the spirocyclic core. For example, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives are synthesized via nucleophilic substitution at the 4- and 9-positions, followed by acid-catalyzed ring closure. Substituents like halogens or trifluoromethyl groups are introduced to modulate steric and electronic properties .

Advanced Research Questions

Q. How does structural modification at the 3- and 9-positions influence pharmacological activity?

Substituents at these positions significantly affect binding to targets like the σ1 receptor and µ-opioid receptor. For instance, bulky groups (e.g., benzyl or cyclobutyl) enhance σ1 receptor antagonism but may increase hERG channel inhibition risks. Pyridyl heterocycles at position 4 improve solubility and metabolic stability while maintaining dual receptor activity .

Q. What experimental approaches resolve contradictions in receptor binding data for dual-target ligands?

Use orthogonal assays:

  • Radioligand displacement assays to quantify affinity for σ1 and µ-opioid receptors.
  • Functional assays (e.g., cAMP inhibition for µ-opioid agonism, calcium flux for σ1 antagonism). Contradictions may arise from differences in cell lines (e.g., CHO vs. HEK293) or assay conditions (e.g., pH, cofactors). Cross-validate with in vivo pain models to confirm therapeutic relevance .

Q. How does polymorphism in the hydrochloride salt form impact bioavailability?

X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can identify polymorphic forms. For example, a non-solvate crystal of a related triazaspiro undecane derivative exhibited improved solubility and antagonistic activity compared to amorphous forms. Stability studies under accelerated conditions (40°C/75% RH) are critical for selecting the optimal polymorph .

Q. What strategies mitigate metabolic instability in preclinical studies?

  • Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation.
  • Replace metabolically labile sites (e.g., morpholine rings) with spirocyclic or heteroaromatic systems.
  • Use in vitro hepatocyte assays and LC-MS metabolite identification to guide structural optimization .

Methodological Tables

Table 1. Key Physicochemical Properties of 3-Butyl-3,9-diazaspiro[5.5]undecane Hydrochloride

PropertyValue/PredictionMethod/Reference
Molecular weight288.84 g/molESI-MS
Predicted logP~2.5 (lipophilicity)Computational modeling
Solubility in waterModerate (≥10 mg/mL)Shake-flask method
pKa (amine)11.02 ± 0.20Potentiometric titration

Table 2. Common Impurities and Analytical Controls

ImpurityCAS NumberDetection Method
Dealkylated analog13323-45-0HPLC-UV (λ = 254 nm)
Boc-protected intermediate236406-47-6LC-MS (m/z 325.2)
Oxidative byproduct93413-56-0HRMS/QTOF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.